molecular formula C5H2Br2FN B137011 3,4-Dibromo-2-fluoropyridine CAS No. 137718-84-4

3,4-Dibromo-2-fluoropyridine

Cat. No.: B137011
CAS No.: 137718-84-4
M. Wt: 254.88 g/mol
InChI Key: RALUGCFMNLTFAK-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluoropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2Br2FN and its molecular weight is 254.88 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medical Imaging and Radiopharmaceuticals

Fluorine-18 labeled fluoropyridines, closely related to 3,4-dibromo-2-fluoropyridine, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These compounds offer stable tracer options for in vivo imaging, overcoming limitations associated with other fluorinated positions in pyridines (Carroll, Nairne, & Woodcraft, 2007).

Chemical Synthesis and Heterocyclic Chemistry

Research in heterocyclic chemistry has leveraged compounds like this compound for various synthesis processes. For instance, directed lithiation techniques have been developed to create disubstituted pyridines, a class to which this compound belongs. These methods enable selective functionalization of pyridine rings, which is crucial in the synthesis of complex organic molecules (Marsais, Trécourt, Breant, & Quéguiner, 1988).

Advanced Material Science

In the field of material science, fluoroaromatics like this compound are explored for their unique properties. The manipulation of fluorinated pyridines can lead to the development of novel materials with specific electronic or photonic properties. The synthesis and study of these materials contribute to advancing technologies in areas such as semiconductors and nanotechnology (Awad et al., 2004).

Pharmaceutical Research

Though excluded from consideration of drug use and dosage, the synthesis and functionalization of compounds like this compound play a role in pharmaceutical research. These compounds are often intermediates or key components in the synthesis of more complex molecules with potential therapeutic applications. Their reactivity and stability are crucial in designing drugs with desired properties and efficacy (Pesti et al., 2000).

Safety and Hazards

The safety information for 3,4-Dibromo-2-fluoropyridine indicates that it has a hazard class of 6.1 and a packing group of III . The GHS symbol is GHS07, and the signal word is “Warning”. The hazard statements include H302+H312+H332-H315-H319-H335, and the precautionary statements include P260-P280-P312 .

Future Directions

Fluoropyridines, including 3,4-Dibromo-2-fluoropyridine, have potential applications in various fields such as agriculture and medicine . They are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Properties

IUPAC Name

3,4-dibromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALUGCFMNLTFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568806
Record name 3,4-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137718-84-4
Record name 3,4-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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